7-Bromo-2-[(3-methoxyphenyl)methyl]-2,3-dihydro-4,1lambda6,2-benzoxathiazine-1,1-dione
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Overview
Description
7-Bromo-2-[(3-methoxyphenyl)methyl]-2,3-dihydro-4,1lambda6,2-benzoxathiazine-1,1-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a methoxyphenyl group, and a benzoxathiazine ring. Its molecular formula is C16H16BrNO3S, and it has a molecular weight of 398.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-[(3-methoxyphenyl)methyl]-2,3-dihydro-4,1lambda6,2-benzoxathiazine-1,1-dione typically involves multiple steps. One common method starts with the preparation of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one from 2-amino-5-bromophenol using 2-chloroacetyl chloride in chloroform solvent in the presence of TEBA and NaHCO3. This step involves acylation followed by intramolecular cyclization .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as laboratory methods, with optimization for larger scale production. This includes the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-[(3-methoxyphenyl)methyl]-2,3-dihydro-4,1lambda6,2-benzoxathiazine-1,1-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like N-bromosuccinimide (NBS) under radical conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
NBS (N-bromosuccinimide): Used for bromination reactions.
Chloroform and TEBA: Used in the initial synthesis steps.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with NBS can lead to the formation of various brominated derivatives .
Scientific Research Applications
7-Bromo-2-[(3-methoxyphenyl)methyl]-2,3-dihydro-4,1lambda6,2-benzoxathiazine-1,1-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: May be used in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
7-Bromo-2-(3-methoxybenzyl)-4-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-1,1-dioxide: Similar structure but with a thiadiazine ring instead of a benzoxathiazine ring.
8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline: Contains a methoxyphenyl group and a quinoline backbone.
Uniqueness: 7-Bromo-2-[(3-methoxyphenyl)methyl]-2,3-dihydro-4,1lambda6,2-benzoxathiazine-1,1-dione is unique due to its benzoxathiazine ring, which imparts distinct chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C15H14BrNO4S |
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Molecular Weight |
384.2 g/mol |
IUPAC Name |
7-bromo-2-[(3-methoxyphenyl)methyl]-3H-4,1λ6,2-benzoxathiazine 1,1-dioxide |
InChI |
InChI=1S/C15H14BrNO4S/c1-20-13-4-2-3-11(7-13)9-17-10-21-14-6-5-12(16)8-15(14)22(17,18)19/h2-8H,9-10H2,1H3 |
InChI Key |
HULXCUMIWCRKRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2COC3=C(S2(=O)=O)C=C(C=C3)Br |
Origin of Product |
United States |
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